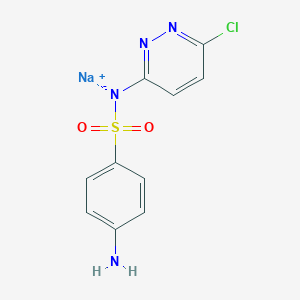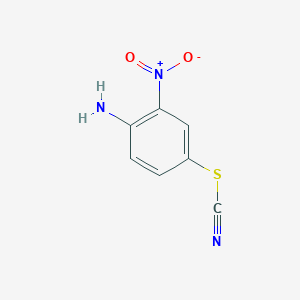
2-硝基-4-硫氰酸苯胺
概述
描述
2-Nitro-4-thiocyanatoaniline is a chemical compound that has been studied for its potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss 2-Nitro-4-thiocyanatoaniline, they do provide insights into related compounds and their chemical behaviors, which can be informative for understanding the properties and reactivity of 2-Nitro-4-thiocyanatoaniline.
Synthesis Analysis
The synthesis of related compounds, such as the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups, suggests that thiocyanate functional groups can react with nucleophiles to form S-cyano derivatives . Additionally, the synthesis of 4-amino-3,4'-dinitrodiphenyl sulfide from 2-nitro-4-thiocyanatoaniline and 4-nitrochlorobenzene under alkaline conditions indicates that 2-Nitro-4-thiocyanatoaniline can participate in nucleophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of 2-Nitro-4-thiocyanatoaniline can be inferred to some extent from the study of 2-amino-4-nitroaniline, which crystallizes in a noncentrosymmetric space group and exhibits significant potential for nonlinear optical properties . Although the exact structure of 2-Nitro-4-thiocyanatoaniline is not discussed, the presence of nitro and thiocyanato groups would likely influence its electronic structure and reactivity.
Chemical Reactions Analysis
The reactivity of thiocyanate groups in the presence of nucleophiles is highlighted in the synthesis of monosaccharide isothiocyanates and thiocyanates . This suggests that 2-Nitro-4-thiocyanatoaniline could also participate in similar nucleophilic reactions. Furthermore, the effect of thiocyanate on the nitrosation of amines indicates that thiocyanate can act as a catalyst in certain chemical reactions, potentially affecting the reactivity of compounds like 2-Nitro-4-thiocyanatoaniline .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Nitro-4-thiocyanatoaniline are not directly reported in the provided papers, the studies on related compounds can provide some insights. For example, the nitro group's influence on the crystalline structure and optical properties of 2-amino-4-nitroaniline suggests that 2-Nitro-4-thiocyanatoaniline may also exhibit interesting optical characteristics . The thiocyanate group's reactivity with nucleophiles and its role in catalyzing nitrosation reactions further imply that 2-Nitro-4-thiocyanatoaniline could have unique reactivity profiles .
科学研究应用
合成应用
苯并咪唑衍生物的合成已研究了2-硝基-4-硫氰酸苯胺在水性碱性介质中与4-硝基氯苯的反应性,催化剂为相转移催化剂,合成4-氨基-3,4'-二硝基二苯硫醚。已经优化了这一过程,以确定合成和分离产物(Pilyugin et al., 2003)的最佳条件。类似地,已开发了一种基于2-硝基-4-硫氰酸苯胺与4-硝基氯苯在水性碱性介质中使用相转移催化剂反应制备4-氨基-3,4'-二硝基二苯硫醚的方法(Pilyugin et al., 2002)。
生物医学和化学分析应用
硝普钠治疗监测2-硝基-4-硫氰酸苯胺在这种应用中并未直接使用,但与监测硝普钠治疗有关,其中测量硫氰酸盐水平。进行了一项关于血清硫氰酸盐的基于分光光度法的验证研究,以监测硝普钠治疗。该方法涉及在450 nm处分光光度法测量红色溶液,表明其在与硝普钠代谢相关的生物医学应用中的重要性(Zot et al., 2019)。
抗菌和抗真菌活性硫脲,包括从4-硝基-2-氰基苯胺衍生的化合物,展示了广泛的生物活性。这些衍生物对细菌和真菌表现出显著活性,并已被研究其对α-淀粉酶的抑制作用,这是与糖尿病和其他疾病相关的酶。这突显了从4-硝基-2-氰基苯胺合成的化合物在生物医学应用中的潜力(Larik等人,2018)。
环境应用
硝基芳香化合物的厌氧降解与2-硝基-4-硫氰酸苯胺结构相关的化合物2-氯-4-硝基苯胺在工业中使用并引起环境问题。研究了能够在厌氧条件下降解该化合物及其类似物的微生物菌株,表明了了解类似硝基芳香化合物的反应性和降解途径的环境重要性(Duc, 2019)。
分解研究关于硝基硫氰酸盐(ONSCN)的分解研究,与硫氰酸盐化学相关,涉及停流UV-vis分光光度法和各种分析方法,以了解其分解动力学。这项研究对偶氮染料合成、炸药乳液和了解体内硝化反应具有重要意义(Rayson et al., 2011)。
安全和危害
属性
IUPAC Name |
(4-amino-3-nitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHIBBGKKRYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037038 | |
| Record name | 2-Nitro-4-thiocyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-thiocyanatoaniline | |
CAS RN |
54029-45-7 | |
| Record name | 4-Amino-3-nitrophenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-thiocyanatoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-4-thiocyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-nitrophenyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-4-THIOCYANATOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R584ZAAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

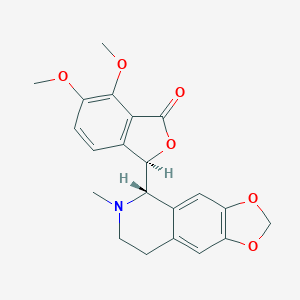
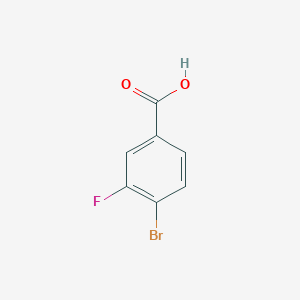
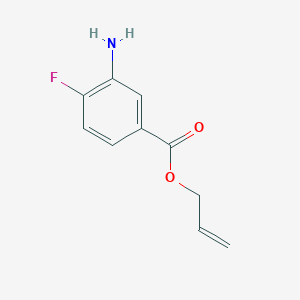
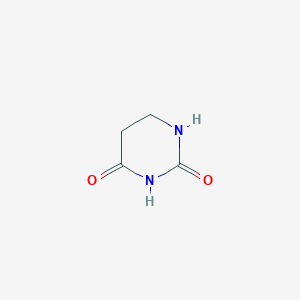
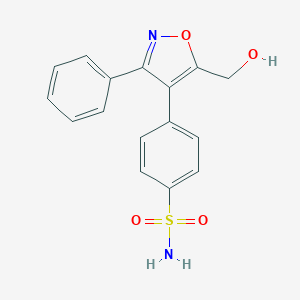
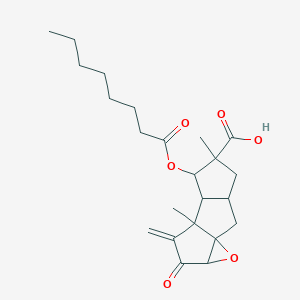
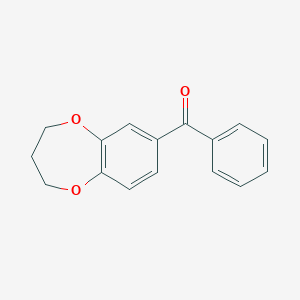
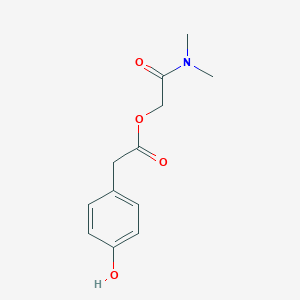
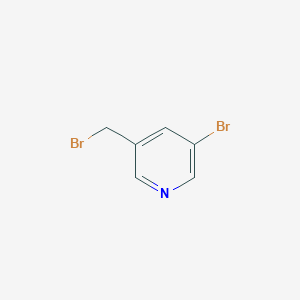
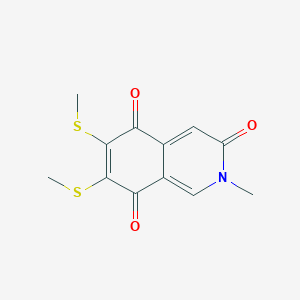
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
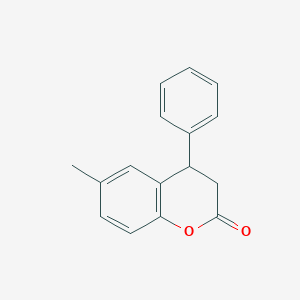
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
